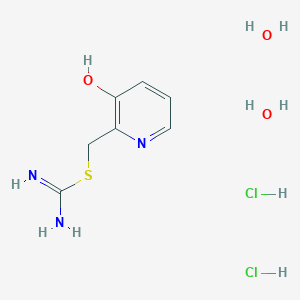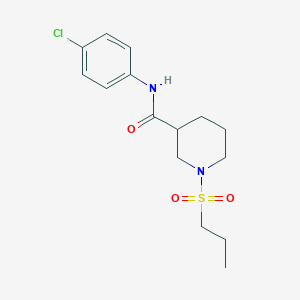
(3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate, also known as MGCD0103, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene regulation by removing acetyl groups from histones, which can lead to gene silencing. MGCD0103 is being investigated as a potential treatment for various types of cancer, including solid tumors and hematological malignancies.
Mecanismo De Acción
(3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate exerts its anticancer effects by inhibiting HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDAC inhibition also affects other cellular processes, such as DNA repair and cell cycle regulation, which can contribute to the anticancer effects of (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate.
Biochemical and Physiological Effects:
In addition to its effects on gene regulation, (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate has also been shown to modulate the immune system, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, like many small molecule inhibitors, (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate has limitations in terms of its specificity and selectivity. It can also be challenging to determine the optimal dose and treatment schedule for (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate in preclinical and clinical studies.
Direcciones Futuras
There are several potential future directions for the development of (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate and other HDAC inhibitors. One area of research is the identification of biomarkers that can predict response to HDAC inhibition. Another area of research is the development of combination therapies that can enhance the anticancer effects of HDAC inhibitors. Finally, there is ongoing research into the development of more selective and potent HDAC inhibitors that may have fewer side effects and greater therapeutic efficacy.
Métodos De Síntesis
The synthesis of (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate involves several steps, including the reaction of 2-pyridinecarboxaldehyde with thiourea to form 2-pyridylthiourea. This intermediate is then reacted with chloroacetic acid to form (2-pyridylmethyl)thiourea. The final step involves the reaction of (2-pyridylmethyl)thiourea with hydrochloric acid and formaldehyde to form (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate.
Aplicaciones Científicas De Investigación
(3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. Clinical trials have demonstrated promising results in patients with various types of cancer, including Hodgkin's lymphoma, non-small cell lung cancer, and ovarian cancer.
Propiedades
IUPAC Name |
(3-hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS.2ClH.2H2O/c8-7(9)12-4-5-6(11)2-1-3-10-5;;;;/h1-3,11H,4H2,(H3,8,9);2*1H;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNLXRMSAYDVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CSC(=N)N)O.O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)

![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)


![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)